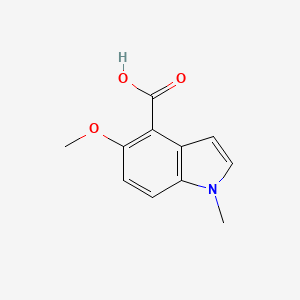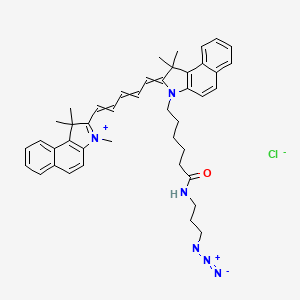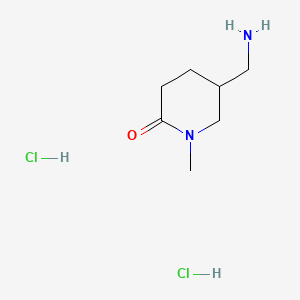
(2-Chloro-4-propoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-propoxyphenyl)methanol: is an organic compound characterized by a chloro group, a propoxy group, and a hydroxymethyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Substitution: Starting with 4-propoxyphenol, bromination at the para position followed by nucleophilic substitution with chloromethane can yield this compound.
Direct Chlorination: Direct chlorination of 4-propoxyphenol in the presence of methanol can also be employed to synthesize the target compound.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: For higher efficiency, a continuous flow process can be used, where reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
(2-Chloro-4-propoxyphenyl)methanol: undergoes various types of reactions:
Oxidation: Oxidation of the hydroxymethyl group can produce the corresponding carboxylic acid.
Reduction: Reduction of the chloro group can yield (2-hydroxy-4-propoxyphenyl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Carboxylic Acid: From oxidation, the major product is (2-chloro-4-propoxyphenyl)carboxylic acid.
Hydroxyl Derivative: Reduction yields (2-hydroxy-4-propoxyphenyl)methanol.
Amine Derivatives: Substitution reactions can produce various amine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-propoxyphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (2-Chloro-4-propoxyphenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
4-Chlorophenol
4-Propoxyphenol
2-Chlorophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
(2-chloro-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6,12H,2,5,7H2,1H3 |
InChI Key |
DQVVSNMKIKXFBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
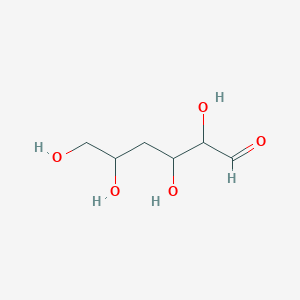
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

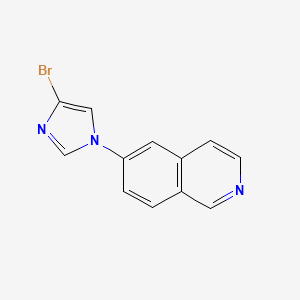
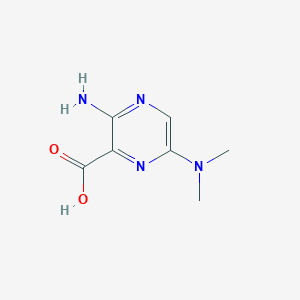

![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
